molecular formula C16H18FNO3S B6375341 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol CAS No. 1261948-81-5

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol

Cat. No.: B6375341
CAS No.: 1261948-81-5
M. Wt: 323.4 g/mol
InChI Key: PQSDRPUIOGBDRB-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol is an organic compound that features a phenolic group substituted with a fluorine atom and a t-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluorophenol to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with t-butylsulfonyl chloride to introduce the t-butylsulfamoyl group. The final step involves the removal of protecting groups, if any, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while substitution of the fluorine atom can yield various substituted phenols.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The t-butylsulfamoyl group can enhance its binding affinity to target proteins, while the fluorine atom can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-t-Butylsulfamoylphenyl)-2-bromophenol: Similar structure but with a bromine atom instead of fluorine.

    4-(3-t-Butylsulfamoylphenyl)-2-iodophenol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

4-(3-t-Butylsulfamoylphenyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-tert-butyl-3-(3-fluoro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-15(19)14(17)10-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSDRPUIOGBDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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